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Compound of Interest

Compound Name:
3-[3-(Chloromethyl)phenyl]pyridine

hydrochloride

Cat. No.: B11757697

Get Quote

Executive Summary
3-Picolyl chloride hydrochloride (3-(Chloromethyl)pyridine hydrochloride) is a critical

heterocyclic building block in medicinal chemistry, widely employed in the synthesis of

antihistamines (e.g., Rupatadine), agrochemicals, and enzyme inhibitors.[1][2]

This guide provides a definitive reference for the spectroscopic identification of this compound.

Due to the high instability of the free base (which polymerizes rapidly), the hydrochloride salt is

the standard commercial and storage form. Accurate characterization relies on distinguishing

the protonated pyridinium species from potential degradation products like 3-pyridinemethanol

or the polymerized free base.

Chemical Profile & Properties[2][3][4][5][6][7][8]
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Parameter Data

IUPAC Name 3-(Chloromethyl)pyridine hydrochloride

CAS Number 6959-48-4

Molecular Formula C₆H₆ClN[1][2][3] · HCl (C₆H₇Cl₂N)

Molecular Weight 164.03 g/mol

Free Base MW 127.57 g/mol

Physical State
White to off-white hygroscopic crystalline

powder

Solubility
Highly soluble in water, DMSO, Methanol;

Sparingly soluble in non-polar solvents

Stability

Hygroscopic; hydrolyzes to 3-pyridinemethanol

in moist air.[4] Store under inert atmosphere at

2–8°C.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
Experimental Note: The choice of solvent significantly shifts the signals due to the protonation

state of the pyridine nitrogen. DMSO-d₆ is the preferred solvent as it stabilizes the salt form and

allows observation of the exchangeable N-H proton. In D₂O, the N-H signal disappears, and

chemical shifts may migrate upfield due to rapid exchange.

¹H NMR Data (400 MHz, DMSO-d₆)
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Position Shift (δ, ppm) Multiplicity Integral
Assignment
Logic

NH⁺ ~11.0 – 11.5 Broad Singlet 1H

Exchangeable

pyridinium

proton.

Disappears in

D₂O.

H-2 9.05 – 9.15 Singlet (s) 1H

Most deshielded

aromatic proton

due to adjacency

to N⁺ and

electron-

withdrawing

CH₂Cl group.

H-6 8.80 – 8.90 Doublet (d) 1H

Ortho to N⁺;

typically shows

coupling to H-5 (

Hz).

H-4 8.45 – 8.55 Doublet (d) 1H

Para to N⁺;

shows coupling

to H-5 (

Hz).

H-5 7.90 – 8.00 DD or Multiplet 1H

Meta to N⁺;

shielded relative

to other aromatic

protons.

-CH₂- 5.05 – 5.15 Singlet (s) 2H

Benzylic-type

methylene. Shift

is diagnostic;

alcohol impurity

appears at ~4.5

ppm.
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¹³C NMR Data (100 MHz, DMSO-d₆)
Note: Chemical shifts are referenced to the DMSO septet at 39.5 ppm.

Carbon Shift (δ, ppm) Assignment

C-2 143.0 – 145.0
Ortho to N⁺, Ipso to

substituent.

C-6 141.0 – 143.0 Ortho to N⁺.

C-4 139.0 – 141.0 Para to N⁺.

C-3 134.0 – 136.0 Ipso carbon (substituted).

C-5 126.0 – 128.0 Meta to N⁺.

-CH₂Cl 41.0 – 43.0

Chloromethyl group.

Significant shift from alcohol

precursor (~61 ppm).

Critical QC Check: The presence of a methylene peak at ~61-63 ppm in ¹³C NMR or ~4.6 ppm

in ¹H NMR indicates hydrolysis to 3-pyridinemethanol.

Mass Spectrometry (MS)
The hydrochloride salt dissociates in the mass spectrometer. The observed spectra typically

reflect the free base or specific fragment ions.

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion (Free Base):

127 (³⁵Cl) and 129 (³⁷Cl) in a 3:1 ratio.
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Fragmentation Pathway (EI/ESI)
The most characteristic feature is the loss of the chlorine atom to form the stable 3-picolyl

cation (

92), followed by ring degradation.

Figure 1: Primary Mass Spectrometry Fragmentation Pathway

3-Picolyl Chloride HCl
(MW 164.03)

Molecular Ion [M]+
(m/z 127/129)

 - HCl (Dissociation)
Base Peak [M-Cl]+

(m/z 92)
Pyridine-CH2+

 - Cl• (Homolytic)
or - HCl

Ring Fragment
(m/z 65)
[C5H5]+

 - HCN
(Ring Collapse)
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Infrared Spectroscopy (FT-IR)
The salt form exhibits distinct bands compared to the free base, particularly in the N-H

stretching region.

Region (cm⁻¹) Vibration Mode Description

2600 – 3100 N-H⁺ Stretch

Broad, strong absorption

characteristic of pyridinium

salts. Often overlaps with C-H

stretches.

3000 – 3080 C-H Stretch (Ar)
Weak, sharp peaks on the

shoulder of the N-H band.

1600 – 1640 C=N / C=C Stretch
Pyridine ring skeletal

vibrations. Strong intensity.

1450 – 1500 Ring Deformation
Characteristic "breathing"

modes of the heterocyclic ring.

680 – 750 C-Cl Stretch
Strong, sharp band. Critical for

confirming chlorination.
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Sample Preparation for NMR
Goal: Prevent in-situ hydrolysis during analysis.

Solvent: Use anhydrous DMSO-d₆ (stored over 4Å molecular sieves).

Vessel: Use a clean, dry NMR tube.

Procedure: Dissolve ~10 mg of the salt in 0.6 mL solvent. Cap immediately.

Note: If D₂O is used, the salt will dissolve readily, but the NH⁺ peak will vanish, and the

chemical shifts will differ from the values listed above.

Synthesis Workflow (Thionyl Chloride Method)
This protocol outlines the standard conversion of 3-pyridinemethanol to the chloride salt.
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Figure 2: Synthesis and Isolation Workflow

Start: 3-Pyridinemethanol

Add SOCl2 (Thionyl Chloride)
in Toluene/DCM (0-5°C)

Reflux / Stir
(25-40°C, 2-4 hrs)

Precipitation of HCl Salt

Evolution of SO2 & HCl

Filtration & Wash
(Toluene/Ether)

Final Product:
3-Picolyl Chloride HCl
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Safety & Handling
Corrosive: The compound causes severe skin burns and eye damage (Skin Corr. 1B).

Vesicant: It acts as an alkylating agent. Handle in a fume hood with double nitrile gloves.

Decomposition: Emits toxic fumes of NOₓ, HCl, and Cl⁻ upon thermal decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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